3-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide
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Overview
Description
3-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide is a complex organic compound that features both isoindolinone and pyrrolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide typically involves multi-step organic reactions. One possible route includes:
Formation of Isoindolinone Moiety: This can be achieved by the cyclization of phthalic anhydride with an amine.
Formation of Pyrrolidinone Moiety: This involves the reaction of a suitable amine with succinic anhydride.
Coupling Reaction: The final step involves coupling the isoindolinone and pyrrolidinone intermediates through an amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the pyrrolidinone moiety.
Reduction: Reduction reactions could target the carbonyl groups in the isoindolinone or pyrrolidinone rings.
Substitution: The aromatic ring in the isoindolinone moiety may undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO₄, CrO₃, or PCC.
Reduction: Reducing agents such as LiAlH₄ or NaBH₄ are typically used.
Substitution: Electrophilic substitution may involve reagents like Br₂, Cl₂, or nitrating mixtures.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Industry
In industry, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of polymers or advanced materials.
Mechanism of Action
The mechanism of action for compounds like 3-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function through binding interactions. The isoindolinone and pyrrolidinone moieties might mimic natural substrates or inhibitors, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-dioxoisoindolin-2-yl)propanamide
- N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide
- Phthalimide derivatives
- Pyrrolidinone derivatives
Uniqueness
What sets 3-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide apart is the combination of both isoindolinone and pyrrolidinone moieties in a single molecule, which may confer unique biological activities and synthetic utility.
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-18(10-11-23-20(27)16-8-4-5-9-17(16)21(23)28)22-14-12-19(26)24(13-14)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQYBAPIUWNPOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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